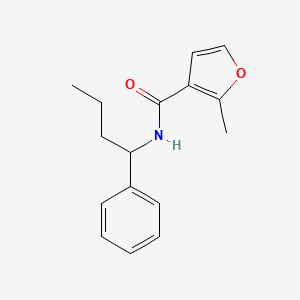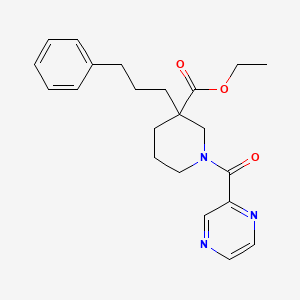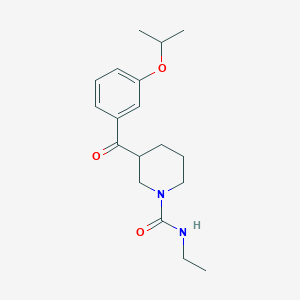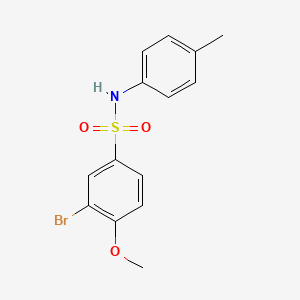![molecular formula C14H12N6O B6009481 7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6009481.png)
7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, also known as PAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been the subject of extensive research, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions have been studied in detail.
作用机制
The mechanism of action of 7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. This compound also inhibits the activity of histone deacetylases, which play a crucial role in gene expression. Moreover, this compound has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of DNA topoisomerases, which are essential for DNA replication and transcription. This compound has also been found to inhibit the activity of telomerase, which is involved in telomere maintenance. Moreover, this compound has been found to induce the expression of various genes involved in apoptosis and cell cycle regulation.
实验室实验的优点和局限性
One of the advantages of using 7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one in lab experiments is its high purity and stability. This compound has been synthesized using optimized methods that yield high purity and high yield. Moreover, this compound has been found to be stable under various conditions, making it suitable for long-term storage. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This may limit its use in certain experiments that require aqueous solutions.
未来方向
There are several future directions for the research on 7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one. One of the future directions is the development of this compound derivatives with improved anticancer and antiviral properties. Another future direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. Moreover, the potential use of this compound in combination with other drugs for the treatment of cancer and viral infections needs to be explored further. Additionally, the development of novel methods for the synthesis of this compound and its derivatives may lead to the discovery of new compounds with improved properties.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied in detail. The research on this compound may lead to the development of novel drugs for the treatment of cancer, viral infections, and inflammatory diseases.
合成方法
The synthesis of 7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves the reaction of 2-aminopyrazole with 2-bromoacetophenone in the presence of potassium carbonate in dimethylformamide. The resulting product is then reacted with 2-bromoethylamine hydrobromide in the presence of sodium hydride to obtain this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
科学研究应用
7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been found to have potential applications in various fields of research. It has been studied extensively for its anticancer properties. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential use as an antiviral agent. In vitro studies have shown that this compound inhibits the replication of hepatitis C virus and dengue virus. Moreover, this compound has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
属性
IUPAC Name |
11-[2-(1H-imidazol-5-yl)ethyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c21-14-11-8-16-13-1-4-18-20(13)12(11)3-6-19(14)5-2-10-7-15-9-17-10/h1,3-4,6-9H,2,5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSIFUCZEJNYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)CCC4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-({4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B6009415.png)


![2-(1-(cyclohexylmethyl)-4-{[5-(hydroxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6009423.png)
![5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide](/img/structure/B6009429.png)
![1-(4-hydroxyphenyl)ethanone [1-(4-hydroxyphenyl)ethylidene]hydrazone](/img/structure/B6009433.png)
![1-(4-methoxyphenyl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6009446.png)
![ethyl 5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6009448.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6009459.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(2-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6009466.png)
![2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6009472.png)

